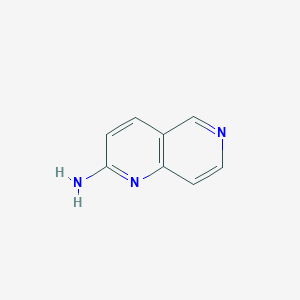

1,6-Naphthyridin-2-amine

Structure

2D Structure

Eigenschaften

IUPAC Name |

1,6-naphthyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3/c9-8-2-1-6-5-10-4-3-7(6)11-8/h1-5H,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNLYFJIEFIZBFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C1C=NC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30343376 | |

| Record name | 1,6-Naphthyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30343376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17965-81-0 | |

| Record name | 1,6-Naphthyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30343376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Beschreibung

Context within Naphthyridine Chemistry

To appreciate the significance of 1,6-naphthyridin-2-amine, it is essential to understand its place within the broader family of naphthyridines.

Naphthyridines as Bicyclic Diazaheterocycles

Naphthyridines are a class of organic compounds characterized by a bicyclic structure composed of two fused pyridine (B92270) rings. thieme-connect.denih.gov These aromatic systems are also known as diazanaphthalenes or benzodiazines. thieme-connect.denih.gov The presence of two nitrogen atoms within the fused ring system imparts unique electronic properties and three-dimensional arrangements that are attractive for interacting with biological targets. nih.gov

Isomeric Forms of Naphthyridines and the 1,6-Naphthyridine (B1220473) Moiety

The positioning of the two nitrogen atoms within the bicyclic framework gives rise to six possible isomers of naphthyridine: 1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-naphthyridine. thieme-connect.deekb.egmdpi.com Each isomer possesses a distinct electronic distribution and spatial arrangement of nitrogen atoms, leading to different chemical reactivities and biological activities. ekb.eg The 1,6-naphthyridine isomer, the core of the compound of interest, is formed when a 4-aminopyridine (B3432731) precursor is utilized in its synthesis. ekb.eg All naphthyridine isomers are crystalline solids, with 1,6-naphthyridine exhibiting the lowest melting point of the group at below 40°C. thieme-connect.deacs.org

Historical Perspective of 1,6-Naphthyridine Research and its Derivatives

The exploration of naphthyridine chemistry has a rich history, with the 1,8-naphthyridine (B1210474) isomer initially receiving the most attention due to the discovery of the antibacterial agent nalidixic acid in 1962. mdpi.comdigitallibrary.co.in However, research into the other isomers, including 1,6-naphthyridine, has steadily grown. The synthesis of 1,6-naphthyridine was first reported in 1958. mdpi.com Early synthetic routes, such as the Skraup reaction, were often challenging and resulted in modest yields. acs.org Over the years, more refined and efficient synthetic methodologies have been developed, paving the way for the creation of a diverse library of 1,6-naphthyridine derivatives. acs.org This has allowed for a more thorough investigation of their chemical properties and potential applications.

Significance of the this compound Scaffold in Medicinal Chemistry

The this compound scaffold has emerged as a molecule of significant interest in the field of medicinal chemistry due to its unique structural features and broad biological potential.

Role as a Privileged Heterocyclic Structure in Drug Discovery

The term "privileged structure" was introduced to describe molecular frameworks that can serve as ligands for multiple, distinct biological receptors. acs.orgnih.gov Heterocyclic compounds are frequently identified as privileged structures, and the 1,6-naphthyridine core is no exception. nih.govnih.govmdpi.com Its rigid, planar structure, combined with the presence of hydrogen bond donors and acceptors, allows it to mimic key recognition elements in biological systems, such as the turn structures of proteins. acs.org This inherent "drug-like" quality makes the 1,6-naphthyridine scaffold an attractive starting point for the design of new therapeutic agents. nih.govnih.gov

Broad Potential for Biological Activities

Derivatives of the 1,6-naphthyridine scaffold have demonstrated a wide range of biological activities, highlighting their versatility. Research has shown that compounds based on this core can act as inhibitors of various enzymes and receptors, leading to potential applications in several therapeutic areas.

For instance, certain 7-substituted 3-aryl-1,6-naphthyridin-2-amines and their related ureas have been identified as potent dual inhibitors of fibroblast growth factor receptor-1 (FGFR-1) and vascular endothelial growth factor receptor-2 (VEGFR-2) tyrosine kinases. acs.orgnih.gov These kinases are crucial mediators of angiogenesis, a process vital for tumor growth and metastasis. The 3-(3,5-dimethoxyphenyl)-1,6-naphthyridine derivatives, in particular, have shown low nanomolar inhibitory activity against both FGFR and VEGFR. acs.orgnih.gov

Furthermore, derivatives of 1,6-naphthyridin-2(1H)-one, a closely related structure, have been investigated for their potential as antihypertensive agents and as inhibitors of the FGFR4 kinase for the treatment of colorectal cancer. nih.govnih.gov The broad spectrum of activities also includes potential antimicrobial, anti-inflammatory, and antiviral properties. ontosight.aiontosight.aiontosight.ai This diverse pharmacological profile underscores the importance of the this compound scaffold as a valuable template for the development of new medicines. mdpi.comresearchgate.net

Table 1: Isomeric Forms of Naphthyridine

| Isomer | Precursor for Synthesis |

|---|---|

| 1,5-Naphthyridine | 3-Aminopyridine |

| 1,6-Naphthyridine | 4-Aminopyridine |

| 1,7-Naphthyridine (B1217170) | 3-Aminopyridine |

| 1,8-Naphthyridine | 2-Aminopyridine |

| 2,6-Naphthyridine | Not specified |

| 2,7-Naphthyridine | Not specified |

Table 2: Investigated Biological Activities of 1,6-Naphthyridine Derivatives

| Derivative Class | Biological Target/Activity | Potential Therapeutic Area |

|---|---|---|

| 7-Substituted 3-aryl-1,6-naphthyridin-2-amines | FGFR-1 and VEGFR-2 tyrosine kinase inhibition | Oncology (Anti-angiogenesis) |

| 1,6-Naphthyridin-2(1H)-ones | Antihypertensive | Cardiovascular Disease |

| 1,6-Naphthyridin-2-one derivatives | FGFR4 kinase inhibition | Colorectal Cancer |

| General 1,6-Naphthyridine derivatives | Antimicrobial, Anti-inflammatory, Antiviral | Infectious Diseases, Inflammatory Disorders |

Synthetic Methodologies for 1,6 Naphthyridin 2 Amine and Its Derivatives

Strategies for Constructing the 1,6-Naphthyridine (B1220473) Core

The formation of the 1,6-naphthyridine nucleus is a key step in the synthesis of its derivatives. The choice of strategy often depends on the desired substitution pattern on the final molecule.

Cyclization from Preformed Pyridine (B92270) Intermediates

A common and versatile approach to the 1,6-naphthyridine skeleton involves the cyclization of appropriately substituted pyridine intermediates. This strategy leverages the existing pyridine ring as a foundation and builds the second ring onto it. Key starting materials for this approach include 4-aminopyridines, 4-chloropyridines, 4-aminonicotinonitrile, and 4-aminonicotinaldehyde. nih.govekb.eg

The general principle involves a pyridine derivative bearing reactive functional groups at positions 3 and 4, which can undergo intramolecular cyclization or react with a suitable partner to form the second six-membered ring. For instance, a 4-aminopyridine (B3432731) with a functional group like a nitrile (CN), ester (COOR), aldehyde (CHO), or ketone (COMe) at the C3 position can be cyclized to form the 1,6-naphthyridin-2(1H)-one ring system. nih.gov This approach involves the disconnection of the N1–C2 and C3-C4 bonds of the target naphthyridinone. nih.gov

Similarly, 4-chloropyridines are valuable precursors. For example, ethyl 4,6-dichloro-3-pyridinecarboxylate has been utilized in several patented syntheses. nih.gov The reaction typically involves the displacement of the 4-chloro group by an amine, which introduces the N1 substituent, followed by condensation to form the 1,6-naphthyridin-2(1H)-one structure. nih.gov

| Starting Pyridine Intermediate | Key Functional Groups | Resulting Naphthyridine Derivative | Reference |

| 4-aminonicotinonitrile | 4-amino, 3-cyano | 1,6-Naphthyridin-2-amine derivatives | nih.gov |

| 4-aminonicotinaldehyde | 4-amino, 3-formyl | 1,6-Naphthyridin-2(1H)-one derivatives | nih.gov |

| Ethyl 4,6-dichloro-3-pyridinecarboxylate | 4-chloro, 3-carboethoxy | Substituted 1,6-naphthyridin-2(1H)-ones | nih.gov |

Cyclization from Preformed Pyridone Intermediates

An alternative strategy for constructing the 1,6-naphthyridine core begins with a preformed pyridone ring. nih.gov This method is particularly useful for synthesizing 1,6-naphthyridin-2(1H)-ones. The synthesis often involves a pyridone with functional groups that can participate in a cyclization reaction to form the adjacent pyridine ring.

For example, a cyanomethyl-substituted pyridone can undergo cyclization upon treatment with an acid like hydrobromic acid (HBr) to yield C8-unsubstituted 1,6-naphthyridin-2(1H)-ones. nih.gov Another approach involves the ring opening, decarboxylation, and loss of ammonia (B1221849) from a pyrano[4,3-b]pyridine-2,7-dione intermediate to generate a cyanomethyl-substituted pyridone, which then cyclizes. nih.gov

| Pyridone Intermediate | Key Transformation | Resulting Naphthyridine Derivative | Reference |

| Cyanomethyl substituted pyridone | Acid-catalyzed cyclization | C8-unsubstituted 1,6-naphthyridin-2(1H)-ones | nih.gov |

| Pyrano[4,3-b]pyridine-2,7-dione | Ring opening, decarboxylation, loss of ammonia, and cyclization | C8-unsubstituted 1,6-naphthyridin-2(1H)-ones | nih.gov |

Multi-component Reactions for 2-Amino-1,6-Naphthyridines

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to synthesize complex molecules like 2-amino-1,6-naphthyridines in a one-pot process. These reactions involve the combination of three or more starting materials to form a single product that incorporates the majority of the atoms from the reactants.

A notable example is the three-component reaction of 3,5-diarylidenepiperidin-4-ones, malononitrile (B47326), and an amine (such as an aromatic amine, cyclopropylamine, or ammonium (B1175870) acetate) in acetic acid under microwave irradiation. researchgate.net This method provides a rapid and operationally simple route to a variety of N-substituted 2-amino-1,6-naphthyridine derivatives in excellent yields. researchgate.net Another MCR involves the reaction of 2-oxo-2-arylhydrazonals, aromatic aldehydes, and malononitrile in the presence of piperidine, leading to the formation of pyridazino[5,4,3-de] nih.govsemanticscholar.orgnaphthyridine derivatives. mdpi.com

Furthermore, the synthesis of indeno[1,2-b] nih.govsemanticscholar.orgnaphthyridine-1,10(2H)-dione derivatives has been achieved through a green, catalyst-free, three-component reaction of 4-aminopyridin-2(1H)-ones, aldehydes, and 1H-indene-1,3(2H)-dione in water under microwave irradiation. bohrium.com

| Reactants | Reaction Conditions | Product | Reference |

| 3,5-Diarylidenepiperidin-4-one, malononitrile, amine | Acetic acid, microwave irradiation | N-substituted 2-amino-1,6-naphthyridine derivatives | researchgate.net |

| 2-Oxo-2-arylhydrazonals, aromatic aldehydes, malononitrile | Dioxane, piperidine, 150 °C, 20 psi | Pyridazino[5,4,3-de] nih.govsemanticscholar.orgnaphthyridine derivatives | mdpi.com |

| 4-Aminopyridin-2(1H)-one, aldehyde, 1H-indene-1,3(2H)-dione | Water, 80 °C, microwave irradiation | Indeno[1,2-b] nih.govsemanticscholar.orgnaphthyridine-1,10(2H)-dione derivatives | bohrium.com |

Functionalization and Derivatization Strategies of the this compound Scaffold

Once the 1,6-naphthyridine core is established, further functionalization and derivatization can be carried out to explore the structure-activity relationships of these compounds for various applications.

Substitutions at the N1 Position

The N1 position of the 1,6-naphthyridine ring system is a common site for introducing substituents. The nature of the substituent at this position can significantly influence the biological properties of the molecule.

Analysis of a large number of 1,6-naphthyridin-2(1H)-ones reveals that those with a C3-C4 double bond are frequently substituted at the N1 position, with methyl and phenyl groups being the most common substituents. nih.gov In contrast, their counterparts with a C3-C4 single bond are often left unsubstituted at N1. nih.gov This difference in substitution patterns may be related to the distinct biological targets for which these two classes of compounds are designed. nih.gov

| N1 Substituent | Frequency in C3=C4 unsaturated 1,6-naphthyridin-2(1H)-ones | Frequency in C3-C4 saturated 1,6-naphthyridin-2(1H)-ones | Reference |

| Hydrogen (H) | Less common | ~51.86% | nih.gov |

| Methyl (Me) | Common | Less common | nih.gov |

| Phenyl (Ph) | Common | Less common | nih.gov |

Modifications at the C3 and C4 Positions

The C3 and C4 positions of the 1,6-naphthyridine scaffold offer additional opportunities for structural diversification. This includes the introduction of various substituents and the variation between a single and a double bond between these two carbon atoms.

The substitution pattern at C3 and C4 is notably different between 1,6-naphthyridin-2(1H)-ones with a C3-C4 single bond and those with a C3-C4 double bond. nih.gov Compounds with a single bond at this position exhibit a richer diversity of substitution, with a significant portion having a single substituent at C3. nih.gov Conversely, for the unsaturated analogues, the most prevalent patterns are either a substituent at C3 or no substituents at all at positions C3 and C4. nih.gov It is important to note that the construction of 1,6-naphthyridin-2(1H)-ones with a C3-C4 single bond has not been reported through certain synthetic routes starting from preformed pyridine intermediates. nih.gov

| C3/C4 Modification | Prevalent in C3-C4 Saturated Derivatives | Prevalent in C3=C4 Unsaturated Derivatives | Reference |

| Unsubstituted | Less common | Common | nih.gov |

| Single substituent at C3 | Common | Common | nih.gov |

| Rich and varied substitution | Yes | No | nih.gov |

Substitutions at C5, C7, and C8 Positions

The functionalization of the C5, C7, and C8 positions of the 1,6-naphthyridine ring is crucial for modulating the biological activity of its derivatives. A variety of synthetic methods have been developed to introduce a diverse range of substituents at these sites.

A prevalent strategy for C5 and C7 functionalization involves the use of 1,6-naphthyridine-5,7-dione intermediates. These can be converted to the corresponding 5,7-ditriflates, which are highly reactive towards nucleophilic substitution. nih.govrsc.org This approach allows for a sequential and regioselective introduction of different groups at the C5 and C7 positions. The C5 position typically reacts first due to electronic and steric factors. uni-rostock.de A wide array of nucleophiles, including amines, thiols, and organometallic reagents, can be employed in these substitution reactions, leading to a broad scope of 5,7-disubstituted 1,6-naphthyridines. uni-rostock.de

For the C8 position, substitution is often achieved through nucleophilic attack on a precursor like a 2-chloronicotinic ester with a nitrile anion, which then undergoes cyclization to form the 1,6-naphthyridine ring with the desired C8 substituent. nih.govrsc.org While many reported 1,6-naphthyridin-2(1H)-ones are unsubstituted at C8, methods for introducing carbon-based substituents, such as nitrile groups, have been developed to allow for further derivatization. Current time information in Bangalore, IN.wikipedia.org

Direct halogenation is another effective method for functionalizing the 1,6-naphthyridine core. For instance, electrophilic bromination using N-bromosuccinimide (NBS) can selectively introduce a bromine atom at the C5 position. rsc.org The resulting halo-substituted naphthyridines are valuable intermediates for further diversification through cross-coupling reactions.

The substitution patterns at C5 and C7 of 1,6-naphthyridin-2(1H)-ones have been analyzed, revealing that while hydrogen is the most common substituent, a significant number of derivatives feature carbon, nitrogen, oxygen, and halogen substituents at these positions. Current time information in Bangalore, IN.diva-portal.org

Table 1: Selected Methods for Substitution at C5, C7, and C8 Positions

| Position | Method | Reagents/Intermediates | Resulting Substituents |

| C5/C7 | Sequential functionalization | 1,6-Naphthyridine-5,7-ditriflates | Amines, thiols, alkyl/aryl groups |

| C8 | Nucleophilic substitution and cyclization | 2-Chloronicotinic ester, nitrile anion | Alkyl, cyanoalkyl groups |

| C5 | Electrophilic bromination | N-Bromosuccinimide (NBS) | Bromine |

| C7/C8 | Oxidative demethylation/hydroxylation | Boron tribromide (BBr₃), Oxone | Hydroxyl groups |

Derivatization of the 2-Amino Group (e.g., acylation, urea (B33335) formation)

The 2-amino group of this compound is a key site for derivatization, allowing for the introduction of various functionalities that can significantly impact the molecule's properties. Acylation and urea formation are two of the most common and important transformations of this amino group.

The synthesis of N-acyl derivatives, such as the 7-acetamido-1,6-naphthyridines, has been reported. wikipedia.org This acylation can also serve as a protecting group strategy to allow for selective reactions at other positions on the naphthyridine ring. For example, the 7-amino group can be selectively acylated, and after further transformations, the acetyl group can be removed under mild alkaline hydrolysis. wikipedia.org

The formation of ureas at the 2-position is a particularly well-documented derivatization. The reaction of 3-aryl-1,6-naphthyridine-2,7-diamines with isocyanates selectively occurs at the 2-amino group. wikipedia.orgnih.gov This selectivity is attributed to the formation of a thermodynamically more stable anion at this position. The reaction is typically carried out using a base such as sodium hydride in a solvent like dimethylformamide (DMF). nih.gov A variety of alkyl and aryl isocyanates can be used, leading to a diverse library of 2-urea derivatives. wikipedia.org

Microwave-assisted synthesis has also been employed for the efficient derivatization of the 2-amino group. A one-pot, three-component reaction of a 3,5-diarylidenepiperidin-4-one, malononitrile, and an amine under microwave irradiation provides a rapid route to N-substituted 2-amino-1,6-naphthyridine derivatives. researchgate.net

Table 2: Derivatization of the 2-Amino Group of 1,6-Naphthyridine Derivatives

| Reaction Type | Reagents | Position of Derivatization | Product Type |

| Urea Formation | Alkyl or Aryl Isocyanate, NaH, DMF | 2-Amino | 2-Urea |

| Acylation | Acylating agent (e.g., Acetic Anhydride) | 2-Amino or 7-Amino | N-Acyl |

| N-Substitution | 3,5-Diarylidenepiperidin-4-one, malononitrile, amine (Microwave) | 2-Amino | N-Substituted 2-Amino |

Halogenation and Subsequent Displacement Reactions (e.g., via diazotization of 2,7-diamines)

Halogenation of the 1,6-naphthyridine nucleus, followed by nucleophilic displacement, provides a versatile platform for introducing a wide range of functional groups. A key strategy involves the diazotization of amino-substituted naphthyridines.

Specifically, the diazotization of 3-aryl-1,6-naphthyridine-2,7-diamines has been shown to be a valuable method for introducing halogens at the 7-position. rsc.orgrsc.org By carefully selecting the reaction conditions, such as the solvent and the diazotizing agent (e.g., sodium nitrite), it is possible to selectively diazotize the 7-amino group while leaving the more sterically hindered 2-amino group intact. rsc.org The resulting diazonium salt can then be converted to a 7-halo derivative (chloro, bromo, or fluoro) through a Sandmeyer or similar reaction. rsc.orgrsc.org For instance, reaction in concentrated hydrochloric acid yields the 7-chloro derivative, while using 50% aqueous fluoboric acid can lead to the 7-fluoro analog. rsc.orgnih.gov

These 7-halo-1,6-naphthyridine intermediates are then primed for subsequent nucleophilic aromatic substitution (SNAr) reactions. The halogen at the 7-position can be displaced by various nucleophiles, including aliphatic and aromatic amines, to generate a library of 7-substituted derivatives. rsc.orgrsc.orgnih.gov This two-step sequence of diazotization-halogenation followed by nucleophilic displacement is a powerful tool for the synthesis of diverse 1,6-naphthyridine-based compounds.

Furthermore, the synthesis of 7-amino-5-halo-substituted 1,6-naphthyridin-2(1H)-ones has been achieved by treating 2-methoxy-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitriles with a hydrogen halide in dioxane. nih.gov

Table 3: Halogenation and Displacement Reactions on 1,6-Naphthyridine Derivatives

| Starting Material | Reaction | Reagents | Intermediate/Product |

| 3-Aryl-1,6-naphthyridine-2,7-diamine | Diazotization-Halogenation | NaNO₂, HCl or HBF₄ | 3-Aryl-7-halo-1,6-naphthyridin-2-amine |

| 7-Halo-1,6-naphthyridine derivative | Nucleophilic Aromatic Substitution | Aliphatic or aromatic amines | 7-Amino-substituted 1,6-naphthyridine |

| 2-Methoxy-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile | Halogenation/Cyclization | Hydrogen halide (HCl or HBr) | 7-Amino-5-halo-1,6-naphthyridin-2(1H)-one |

Structure Activity Relationship Sar Studies of 1,6 Naphthyridin 2 Amine Derivatives

Influence of Substituent Patterns on Biological Potency and Selectivity

The substitution pattern around the 1,6-naphthyridine (B1220473) core is a critical determinant of biological activity. Variations at different positions can lead to significant changes in potency and selectivity.

N1 Position: The substitution at the N1 position of the 1,6-naphthyridin-2(1H)-one ring system, a closely related scaffold, has been shown to influence the biological orientation of the molecule. For instance, in derivatives with a C5-C6 single bond, the N1 position is often left unsubstituted (R¹=H). Conversely, in analogs with a C5-C6 double bond, this position is typically substituted, with methyl and phenyl groups being common choices. nih.gov This suggests that the nature of the N1 substituent is a key factor in directing the molecule towards different biological targets. nih.gov

C3 and C4 Positions: The substitution pattern at the C3 and C4 positions is crucial and often linked to the degree of saturation of the C3-C4 bond. In 1,6-naphthyridin-2(1H)-ones with a C3-C4 single bond, a significant portion of derivatives feature a substituent at C3 with a methylene (B1212753) group at C4. researchgate.net For compounds with a C3-C4 double bond, a substituent at C3 is also a common feature. researchgate.net Research on 3-aryl-1,6-naphthyridine-2,7-diamines has shown that the nature of the aryl group at C3 dramatically influences kinase selectivity. For example, 3-(3,5-dimethoxyphenyl) derivatives are highly selective for Fibroblast Growth Factor Receptor (FGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), while 3-(2,6-dichlorophenyl) analogs are more effective against c-Src and FGFR. acs.orgacs.org

C5 and C7 Positions: Substitutions at the C5 and C7 positions also play a significant role in modulating biological activity. In many 1,6-naphthyridin-2(1H)-one structures, the C5 position is unsubstituted. researchgate.net However, introducing substituents can be a key strategy. For instance, in the development of dual inhibitors of FGFR-1 and VEGFR-2, soluble 7-substituted 3-(3,5-dimethoxyphenyl)-1,6-naphthyridin-2-amines were synthesized. figshare.com Variations in the basicity or spatial position of the side chain at C7 had minor effects on potency and selectivity. acs.org The 5,7-diamino naphthyridine scaffold has been identified as a promising framework for inhibiting multiple kinase targets. acs.org

C8 Position: The C8 position is another site for modification that can influence biological activity. While a large percentage of 1,6-naphthyridin-2(1H)-ones with a C3-C4 single bond are unsubstituted at C8, the introduction of carbon substituents is more common in their C3-C4 unsaturated counterparts. nih.govmdpi.com For 5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-ones, while less common, introducing groups at C8 can provide additional interaction points with biological targets. vulcanchem.com

Table 1: Impact of Substituent Patterns on Biological Activity

| Position | Common Substituents | Observed Impact on Biological Activity |

|---|---|---|

| N1 | H, Methyl, Phenyl | Influences the overall biological target profile of the molecule. nih.gov |

| C3 | Aryl groups (e.g., 3,5-dimethoxyphenyl, 2,6-dichlorophenyl) | Dictates kinase selectivity; crucial for FGFR, VEGFR, and c-Src inhibition. acs.orgacs.org |

| C4 | H, Methylene | Often considered in conjunction with C3 substitution and C3-C4 bond saturation. researchgate.net |

| C5 | H, Carbon substituents | Often unsubstituted, but substitution can be a key diversification point. researchgate.netacs.org |

| C7 | Alkylamino, Acetamido | Modulates solubility and can be varied with minor effects on potency. acs.orgfigshare.com The 5,7-diamino scaffold is a key feature for some kinase inhibitors. acs.org |

| C8 | H, Carbon substituents | Less frequently substituted, but can provide additional target interactions. nih.govvulcanchem.com |

Stereochemical Considerations in 1,6-Naphthyridin-2-amine Analogs

Stereochemistry is a critical aspect in the design of this compound analogs, as the three-dimensional arrangement of atoms can significantly impact their interaction with chiral biological targets like enzymes and receptors.

The synthesis of specific stereoisomers is often a key objective in medicinal chemistry programs. For instance, the compound 3-((7R)-7-methyl-5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propan-1-amine features a specific stereochemistry at the 7-position, denoted by "(7R)". ontosight.ai Achieving the desired stereochemistry often requires specialized synthetic techniques such as resolution of racemic mixtures or asymmetric synthesis. ontosight.ai The development of TAK-828F, a potent retinoid-related orphan receptor γt inverse agonist, involved the asymmetric synthesis of a 5,6,7,8-tetrahydro-1,6-naphthyridine (B1252419) scaffold, underscoring the importance of stereochemical control in achieving high potency. acs.org

Impact of Core Modifications on SAR (e.g., C3-C4 bond saturation leading to distinct biological profiles)

Modifications to the core structure of the 1,6-naphthyridine ring system, particularly the saturation of the C3-C4 bond, have a profound impact on the structure-activity relationship (SAR) and can lead to compounds with distinct biological profiles. acs.orgfigshare.com

A comprehensive analysis of 1,6-naphthyridin-2(1H)-ones revealed a strong correlation between the presence or absence of the C3-C4 double bond and the primary biological activity of the compounds. mdpi.com Derivatives with a saturated C3-C4 single bond have been predominantly investigated for cardiovascular diseases, whereas those possessing a C3-C4 double bond are often associated with different therapeutic targets. mdpi.com

The saturation of a portion of the pyridine (B92270) ring, leading to 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives, has been a successful strategy in the discovery of potent allosteric HIV-1 integrase inhibitors. researchgate.netacs.org These compounds bind to the LEDGF/p75 binding site on the integrase enzyme. researchgate.netacs.org This demonstrates that modifying the core by reducing the aromatic system can open up new avenues for targeting different biological macromolecules.

Biological Activities and Molecular Mechanisms of 1,6 Naphthyridin 2 Amine Derivatives

Antineoplastic and Anticancer Activities

Derivatives of 1,6-naphthyridine (B1220473) have demonstrated significant promise in cancer therapy through a variety of mechanisms that target the complex signaling pathways and cellular processes driving tumor growth and survival.

A primary mechanism by which 1,6-naphthyridine derivatives exhibit their anticancer effects is through the inhibition of tyrosine kinases, enzymes that play a critical role in cellular signaling pathways controlling growth, proliferation, and differentiation. nih.gov Dysregulation of these kinases is a common feature in many cancers.

Fibroblast Growth Factor Receptor-1 (FGFR-1) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): Many 1,6-naphthyridine derivatives have been identified as potent dual inhibitors of FGFR-1 and VEGFR-2. acs.org For instance, a series of 3-aryl-1,6-naphthyridine-2,7-diamines and their related 2-ureas have shown low nanomolar inhibition of both kinases. acs.org Specifically, 3-(3,5-dimethoxyphenyl) derivatives were found to be highly selective for FGFR and VEGFR over other kinases like Platelet-Derived Growth Factor Receptor (PDGFR) and c-Src. acs.org One 7-acetamide derivative was particularly potent against Human Umbilical Vein Endothelial Cells (HUVECs) with an IC50 value of 4 nM. acs.org Another water-soluble analog with a 7-morpholinylpropylamino side chain maintained high potency against FGFR with an IC50 of 31 nM. acs.org The dual inhibition of FGFR and VEGFR is a key strategy in cancer treatment as it simultaneously targets tumor cell proliferation and angiogenesis.

A study focusing on 1,6-naphthyridinone derivatives identified a compound that showed dual inhibitory activity against VEGFR-2 and MET kinase, with an IC50 of 8.8 nM for VEGFR-2. japsonline.commdpi.com

MET Kinase and c-Met Kinase: The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are often dysregulated in various human cancers, promoting tumor growth, invasion, and metastasis. Several 1,6-naphthyridin-2(1H)-one derivatives have been developed as potent c-Met inhibitors. One study identified 1H-imidazo[4,5-h] nih.govnih.govnaphthyridin-2(3H)-one as a new class of c-Met kinase inhibitor, with the most potent compound, 2t, showing an IC50 of 2.6 µM. nih.gov

Further research on quinazoline-based 1,6-naphthyridinone derivatives led to the discovery of compound 22a with a MET IC50 of 9.0 nM. researchgate.net Another series of 1,6-naphthyridinone-based inhibitors bearing a quinoline (B57606) moiety resulted in compound 20j, a potent and orally bioavailable MET kinase inhibitor. nih.gov A scaffold hopping approach also yielded a pyridine (B92270) derivative with a 1,6-naphthyridine core that potently inhibited both MET and VEGFR-2 with IC50 values of 9.8 nM and 8.8 nM, respectively. mdpi.com N-substituted-3-phenyl-1,6-naphthyridinone derivatives have also been synthesized, leading to a compound (4r) with c-Met potency comparable to the known inhibitor Cabozantinib but with high selectivity against VEGFR-2. nih.gov

Discoidin Domain-Containing Receptor 2 (DDR2) and Breakpoint Cluster Region Protein (BCR) Kinase: While direct inhibition of DDR2 and BCR kinase by 1,6-naphthyridin-2-amine derivatives is not extensively documented, structurally similar compounds have shown activity. For example, pyrido[2,3-d]pyrimidin-7(8H)-ones, which share structural similarities with 1,6-naphthyridin-2(1H)-ones, have been described as inhibitors of both DDR2 and BCR kinase. nih.govmdpi.com This suggests that the broader naphthyridine class and related scaffolds are promising for targeting these kinases.

Spleen Tyrosine Kinase (SYK): Spleen Tyrosine Kinase (Syk) is a non-receptor tyrosine kinase involved in the signaling pathways of various hematopoietic cells, and its inhibition is a therapeutic strategy for certain cancers and inflammatory diseases. google.com Several 1,6-naphthyridine derivatives have been identified as potent Syk inhibitors. mdpi.comgoogle.commdpi.com A 3D-QSAR study on nih.govnih.gov-naphthyridine derivatives as Syk inhibitors highlighted the structural features essential for their inhibitory activity. nih.gov

Proto-oncogene Kinase (PDK1): There is currently limited specific information in the reviewed literature directly linking this compound derivatives to the inhibition of PDK1.

| Derivative Class | Target Kinase | IC50 Value | Reference |

|---|---|---|---|

| Pyridine derivative with 1,6-naphthyridine scaffold | VEGFR-2 | 8.8 nM | japsonline.commdpi.com |

| Pyridine derivative with 1,6-naphthyridine scaffold | MET | 9.8 nM | japsonline.commdpi.com |

| 1H-imidazo[4,5-h] nih.govnih.govnaphthyridin-2(3H)-one (Compound 2t) | c-Met | 2.6 µM | nih.gov |

| Quinazoline-based 1,6-naphthyridinone (Compound 22a) | MET | 9.0 nM | researchgate.net |

| 3-(3,5-Dimethoxyphenyl)-1,6-naphthyridine-2,7-diamine derivative | FGFR-1 | 31 nM | acs.org |

| 7-Acetamide-1,6-naphthyridine derivative | HUVEC Growth (FGFR-driven) | 4 nM | acs.org |

Another significant anticancer mechanism of certain naphthyridine derivatives involves direct interaction with DNA. These compounds can insert themselves between the base pairs of the DNA double helix, a process known as intercalation. This distorts the DNA structure, interfering with crucial cellular processes like replication and transcription.

Furthermore, this intercalation can lead to the inhibition of topoisomerases, enzymes that manage the topological state of DNA. By stabilizing the transient DNA-topoisomerase cleavage complex, these drugs lead to the accumulation of DNA strand breaks, which ultimately triggers cell death. nih.gov

For example, the benzo[b]-1,6-naphthyridine derivative SN 28049 acts as a DNA intercalating agent with selectivity for GC-rich DNA sequences. It has been identified as a topoisomerase IIα poison. Downregulation of topoisomerase IIα reduces the cytotoxicity of SN 28049. Interestingly, this compound also inhibits topoisomerase I-mediated DNA relaxation. Dibenzo[c,h] nih.govnih.govnaphthyridinone derivatives have also been shown to be potent anticancer agents that function by stabilizing the covalent complexes between DNA and topoisomerase I.

By disrupting normal cellular processes through mechanisms like kinase inhibition or DNA damage, this compound derivatives can force cancer cells to halt their division cycle and undergo programmed cell death, or apoptosis.

For instance, certain pyrazole (B372694) derivatives of naphthyridine have been shown to induce apoptosis in cancer cells, as visualized by nuclear staining dyes that highlight cell shrinkage and nuclear condensation. nih.gov One derivative was found to arrest the cell cycle at the G2/M phase and induce apoptosis in HepG-2 cells. The induction of apoptosis is a hallmark of effective anticancer therapies, as it leads to the safe and efficient removal of malignant cells.

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, as it supplies tumors with necessary oxygen and nutrients. mdpi.com The inhibition of VEGFR-2 by 1,6-naphthyridine derivatives, as discussed previously, is a primary mechanism for their anti-angiogenic effects. acs.orgmdpi.com By blocking the VEGFR-2 signaling pathway, these compounds can effectively cut off the tumor's blood supply, thereby inhibiting its growth and spread. mdpi.com For example, 7-substituted 2,3-dihydro-1,8-naphthyridine derivatives demonstrated in-vitro anti-angiogenic effects, which were linked to their inhibition of fibroblast growth factor receptor kinase.

The Ras proteins are a family of small GTPases that act as molecular switches in pathways controlling cell growth and proliferation. nih.gov Mutations in Ras genes are found in about 25% of all human cancers, leading to a constitutively active state that drives tumorigenesis. japsonline.com Therefore, inhibiting the Ras pathway is a key therapeutic strategy.

While research directly on 1,6-naphthyridine derivatives is limited, studies on related isomers have shown promise. For example, 1,8-naphthyridine (B1210474) analogues have been reported to act as Ras protein inhibitors. nih.gov More specifically, novel 1,7-naphthyridine (B1217170) derivatives have been designed as potent inhibitors of SOS1, a guanine (B1146940) nucleotide exchange factor that is crucial for activating Ras proteins. japsonline.com One such inhibitor, HH0043, demonstrated significant tumor inhibition in a xenograft mouse model. japsonline.com These findings suggest the potential for developing 1,6-naphthyridine-based inhibitors targeting this critical oncogenic pathway.

Telomeres are protective caps (B75204) at the ends of chromosomes that shorten with each cell division. Most cancer cells achieve immortality by expressing the enzyme telomerase, which maintains telomere length. tandfonline.com Inhibiting telomerase is therefore a targeted approach to inducing senescence and death in cancer cells. nih.gov

A dimeric form of a 2-amino-1,8-naphthyridine derivative has been shown to bind to the human telomeric sequence (TTAGGG). This binding induces a significant conformational change in the DNA and effectively inhibits the elongation of the telomere by telomerase. nih.govchemrxiv.org This mechanism highlights another avenue through which naphthyridine-based compounds can exert their anticancer activity.

Anti-infective Activities

Derivatives of 1,6-naphthyridine have demonstrated significant potential in combating various infectious diseases caused by bacteria, viruses, fungi, and parasites.

Antibacterial Applications

The 1,6-naphthyridine core is a key component of several antibacterial agents. Research has shown that derivatives of this compound exhibit significant antimicrobial properties. For instance, certain naphthyridine derivatives have demonstrated good antibacterial activity against a range of bacteria, including both Gram-positive and Gram-negative organisms. The inclusion of specific chemical groups, such as chloro and nitro groups, has been found to enhance their effectiveness against resistant bacterial strains. One study highlighted a derivative, 4-Chloro-8-methyl-3-nitro-1,6-naphthyridine, which showed strong activity against Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) of 6 µg/mL. It also displayed moderate activity against Escherichia coli (MIC 12 µg/mL) and Pseudomonas aeruginosa (MIC 15 µg/mL).

A silver(I) coordination polymer incorporating 1,6-naphthyridine, {Ag(1,6-naph)(H2O)}n, has also been synthesized and shown to possess notable in vitro antimicrobial activity, particularly against Candida species and Gram-negative bacteria. bohrium.com In contrast, a related gold(III) complex did not show significant antimicrobial effects. bohrium.com While some 1,8-naphthyridine derivatives have been found to lack direct antibacterial activity, they have shown the ability to work synergistically with fluoroquinolone antibiotics, enhancing their efficacy against multi-resistant bacterial strains. researchgate.netmdpi.com

Table 1: Antibacterial Activity of Selected 1,6-Naphthyridine Derivatives

| Compound/Derivative | Microorganism | Activity/Measurement | Reference |

|---|---|---|---|

| 4-Chloro-8-methyl-3-nitro-1,6-naphthyridine | Staphylococcus aureus | MIC: 6 µg/mL (Strong) | |

| 4-Chloro-8-methyl-3-nitro-1,6-naphthyridine | Escherichia coli | MIC: 12 µg/mL (Moderate) | |

| 4-Chloro-8-methyl-3-nitro-1,6-naphthyridine | Pseudomonas aeruginosa | MIC: 15 µg/mL (Moderate) | |

| {Ag(1,6-naph)(H2O)}n | Gram-negative bacteria | Good in vitro activity | bohrium.com |

Antifungal Applications

The antifungal potential of 1,6-naphthyridine derivatives has also been explored. The aforementioned silver(I) coordination polymer with 1,6-naphthyridine, {Ag(1,6-naph)(H2O)}n, demonstrated remarkable antifungal activity against Candida albicans and Candida parapsilosis, with MIC values of 1.43 and 11.38 μM, respectively. bohrium.com This compound also inhibited the formation of hyphae in C. albicans at subinhibitory concentrations. bohrium.com In another study, N-(3-aryl-1,8-naphthyridin-2-yl)-5-(2-methyl-1,8-naphthyridin-3-yl)thiazol-2-amine derivatives were evaluated for their in vitro antifungal activity against Aspergillus niger and C. albicans. nih.gov Compounds containing a chloro substituent showed the highest activity. nih.gov

Table 3: Antifungal Activity of Selected 1,6-Naphthyridine Derivatives

| Compound/Derivative | Fungal Species | Activity/Measurement | Reference |

|---|---|---|---|

| {Ag(1,6-naph)(H2O)}n | Candida albicans | MIC: 1.43 μM | bohrium.com |

| {Ag(1,6-naph)(H2O)}n | Candida parapsilosis | MIC: 11.38 μM | bohrium.com |

| N-(3-aryl-1,8-naphthyridin-2-yl)-5-(2-methyl-1,8-naphthyridin-3-yl)thiazol-2-amine with chloro substituent | Aspergillus niger, Candida albicans | Highest activity among tested derivatives | nih.gov |

Antiparasitic Activities (e.g., Antimalarial, Antileishmanial)

Derivatives of the 1,6-naphthyridine structure have shown promise as antiparasitic agents, with notable activity against the parasites that cause malaria and leishmaniasis.

Antimalarial Activity:

Several studies have focused on the development of 1,6-naphthyridine-based compounds as antimalarial agents. Benzo[h] nih.govnih.govnaphthyridin-2(1H)-ones, also known as Torins, have been synthesized and evaluated for their activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. acs.orgnih.gov These compounds were tested for their ability to inhibit the growth of the asexual stages of the parasite and their viability as gametocytes. acs.orgnih.gov In another study, an 8-chloro-4-(2'-N,N-dibutylamino-1'-hydroxyethyl)benzo[h]-1,6-naphthyridine was found to be active against Plasmodium berghei in mice. acs.org

Antileishmanial Activity:

The 1,6-naphthyridine scaffold has also been utilized to develop compounds with antileishmanial activity. A series of 8-hydroxynaphthyridines demonstrated potent in vitro activity against Leishmania species, the causative agents of visceral leishmaniasis. acs.org These compounds were further evaluated for their efficacy in vivo. acs.org Research has also identified indeno-1,5-naphthyridines as selective inhibitors of Leishmania infantum type IB DNA topoisomerase, a key enzyme for parasite survival. nih.gov Certain tetrahydro indeno-1,5-naphthyridines and indeno- nih.govacs.org-naphthyridines exhibited good antileishmanial activity, with some showing a higher selective index towards L. infantum amastigotes than the standard drug amphotericin B. nih.gov

Table 4: Antiparasitic Activity of Selected 1,6-Naphthyridine Derivatives

| Compound/Derivative | Parasite | Key Finding | Reference |

|---|---|---|---|

| Benzo[h] nih.govnih.govnaphthyridin-2(1H)-ones (Torins) | Plasmodium falciparum | Evaluated for growth inhibition and gametocytocidal activity | acs.orgnih.gov |

| 8-chloro-4-(2'-N,N-dibutylamino-1'-hydroxyethyl)benzo[h]-1,6-naphthyridine | Plasmodium berghei | Active in a mouse model | acs.org |

| 8-Hydroxynaphthyridines | Leishmania species | Potent in vitro activity | acs.org |

| Indeno-1,5-naphthyridines | Leishmania infantum | Selective inhibitors of type IB DNA topoisomerase | nih.gov |

| Tetrahydro indeno-1,5-naphthyridine 5h | Leishmania infantum | Good antileishmanial activity (IC50 = 0.54 ± 0.17 μM) | nih.gov |

| Indeno- nih.govacs.org-naphthyridine 6b | Leishmania infantum | Good antileishmanial activity (IC50 = 0.74 ± 0.08 μM) | nih.gov |

Anti-inflammatory and Analgesic Activities

The 1,6-naphthyridine framework is present in compounds that exhibit anti-inflammatory and analgesic properties. Naturally occurring naphthyridine alkaloids have been shown to affect the immune response. nih.govresearchgate.net For instance, some of these alkaloids have demonstrated immunomodulatory activity by reducing the production of pro-inflammatory mediators. researchgate.netmdpi.com

In the context of inflammation related to cardiovascular conditions, the endothelium plays a crucial role. nih.gov While many drug discovery efforts have focused on preventing endothelial cell activation, some research has explored small molecules that can induce this activation, which could be beneficial in contexts like cancer immunotherapy. nih.gov A screening of a diverse collection of compounds identified octahydro-1,6-naphthyridin-4-ones as activators of endothelium-driven immunity. nih.gov

Cardiovascular System Modulation

Derivatives of 1,6-naphthyridin-2(1H)-one have been particularly studied for their effects on the cardiovascular system. nih.govmdpi.com A structural analysis has revealed that compounds with a single bond between the C3 and C4 positions of the naphthyridine ring are predominantly associated with cardiovascular applications. nih.govmdpi.com These compounds have been investigated as antihypertensives and angiotensin II receptor antagonists. mdpi.com Furthermore, 1,4-dihydro-1,6-naphthyridine (B594934) derivatives are being explored as mineralocorticoid receptor modulators for the potential treatment of cardiovascular and metabolic diseases such as hypertension and heart failure. google.com

Central Nervous System Activities (e.g., mGlu5 Receptor Antagonism)

The 1,6-naphthyridine scaffold and its annulated derivatives have emerged as a versatile platform for the design of neurologically active agents, with a notable focus on the modulation of the metabotropic glutamate (B1630785) receptor 5 (mGlu5). The interest in this area stems from the crucial role of mGlu5 in modulating excitatory synaptic transmission in the central nervous system (CNS), making it a significant target for therapeutic intervention in a range of neurological and psychiatric disorders.

Research has indicated that various functionalized naphthyridines, along with their benzo- and heteroannulated counterparts, demonstrate potential as mGlu5 receptor antagonists. This antagonistic activity is of considerable interest for conditions linked to glutamatergic dysfunction. However, the pharmacological profile of 1,6-naphthyridine derivatives is nuanced, with some compounds acting as positive allosteric modulators (PAMs) rather than antagonists. For instance, a series of dihydronaphthyridinone ethers were developed as mGlu5 PAMs, representing a promising strategy for treating schizophrenia. Within this research, it was observed that certain 2-benzyloxy-dihydro-1,6-naphthyridinone derivatives were inactive as antagonists in a primary calcium assay.

Further exploration into this scaffold is detailed in patent literature, where heterocyclic derivatives incorporating a 7,8-dihydro-5H- nih.govrsc.orgnaphthyridine core have been synthesized and evaluated as metabotropic glutamate receptor modulators. While these compounds are not this compound derivatives, the data underscores the potential of the broader 1,6-naphthyridine framework to yield potent mGlu5 modulators. The activity of these compounds, measured as the half-maximal inhibitory concentration (IC50), highlights the ongoing investigation into this chemical space for CNS-active agents.

Table 1: mGlu5 Receptor Modulatory Activity of Selected 1,6-Naphthyridine Derivatives

| Compound ID | Structure | Activity (IC50) | Compound Class |

| Example 62 | (rac)-cis-Methyl 3-(phenylethynyl)-6a,7,8,9,10,10a-hexahydrobenzo[h] nih.govrsc.orgnaphthyridine-6(5H)-carboxylate | 1.40 µM | Benzo[h] nih.govrsc.orgnaphthyridine derivative |

| Example 63 | (rac)-cis-Methyl 3-((3-fluorophenyl)ethynyl)-6a,7,8,9,10,10a-hexahydrobenzo[h] nih.govrsc.orgnaphthyridine-6(5H)-carboxylate | 0.132 µM | Benzo[h] nih.govrsc.orgnaphthyridine derivative |

Note: The compounds listed are derivatives of benzo[h] nih.govrsc.orgnaphthyridine and not this compound. The data is presented to illustrate the potential of the broader naphthyridine scaffold in mGlu5 receptor modulation.

Antioxidant Properties

Derivatives of the 1,6-naphthyridine nucleus, particularly those based on the naturally occurring aaptamine (B1664758) framework (1H-benzo[de] nih.govrsc.orgnaphthyridine), have been a subject of investigation for their antioxidant capabilities. nih.govresearchgate.net These compounds are recognized for their potential to counteract oxidative stress, a key factor in various pathological conditions. The antioxidant activity of these derivatives is multifaceted, involving direct radical scavenging and indirect mechanisms such as metal ion chelation. nih.govrsc.orgchemrxiv.org

Theoretical studies employing density functional theory (DFT) have provided significant insights into the antioxidant mechanisms of aaptamine derivatives. nih.govchemrxiv.orgchemrxiv.org These studies have evaluated both direct and indirect antioxidant pathways. Direct antioxidant activity is assessed through the scavenging of reactive oxygen species like the hydroperoxyl (HOO•) and hydroxyl (HO•) radicals via mechanisms such as hydrogen atom transfer (HAT), single electron transfer (SET), proton loss (PL), and radical adduct formation (RAF). nih.govrsc.org

In addition to direct radical scavenging, the indirect antioxidant properties through the chelation of transition metal ions like Cu(I) and Cu(II) have also been explored. nih.govrsc.orgchemrxiv.org All three studied aaptamine derivatives demonstrated a spontaneous and favorable ability to chelate Cu(I) ions. nih.govrsc.org Furthermore, experimental studies on other synthesized 1,6-naphthyridines have confirmed their antioxidant potential through methods like the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay. researchgate.net

Table 2: Theoretical Antioxidant Activity of Aaptamine Derivatives

| Compound | Radical Scavenging (HOO•) Mechanism | Rate Constant (k_app, M⁻¹s⁻¹) | Cu(I) Chelation (ΔG⁰, kcal/mol) | Cu(II) Chelation (ΔG⁰, kcal/mol) |

| Piperidine[3,2-b]demethyl(oxy)aaptamine | Hydrogen Atom Transfer (HAT) | 7.13 x 10⁶ | -15.4 | -10.4 |

| 9-Amino-2-ethoxy-8-methoxy-3H-benzo[de] nih.govrsc.orgnaphthyridine-3-one | Radical Adduct Formation (RAF) | 1.40 x 10⁵ | -13.7 | -10.8 |

| 2-(sec-Butyl)-7,8-dimethoxybenzo[de]imidazo[4,5,1-ij] nih.govrsc.org-naphthyridin-10(9H)-one | Radical Adduct Formation (RAF) | 2.90 x 10⁵ | -15.7 | -2.2 |

Source: Data derived from theoretical studies using density functional theory (DFT). nih.govrsc.orgchemrxiv.org

Medicinal Chemistry and Drug Discovery Applications of 1,6 Naphthyridin 2 Amine

Scaffold Design and Optimization in Pharmaceutical Research

The 1,6-naphthyridine (B1220473) core is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that can provide ligands for diverse biological receptors. mdpi.comnih.gov The arrangement of nitrogen atoms in the bicyclic structure allows for multiple points of interaction with biological targets, such as proteins and nucleic acids. nih.gov The rigid nature of the naphthyridine ring system provides a well-defined orientation for substituents, which is crucial for optimizing the binding affinity and selectivity of drug candidates. nih.gov

Researchers have extensively used the 1,6-naphthyridin-2-amine scaffold in the design of kinase inhibitors. mdpi.com Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in many diseases, including cancer. mdpi.comnih.gov The 1,6-naphthyridine structure can mimic the purine (B94841) ring of adenosine (B11128) triphosphate (ATP), the natural substrate for kinases, enabling competitive inhibition. acs.org

The process of scaffold optimization involves systematically modifying the this compound core to enhance its pharmacological properties. This includes altering substituents at various positions to improve potency, selectivity, and pharmacokinetic characteristics like solubility and metabolic stability. acs.orgacs.org For example, a study on 7-substituted 3-aryl-1,6-naphthyridine-2,7-diamines and related ureas demonstrated that these compounds are potent inhibitors of fibroblast growth factor receptor-1 (FGFR-1) and vascular endothelial growth factor receptor-2 (VEGFR-2), both of which are important targets in cancer therapy. acs.org The introduction of a 3-(3,5-dimethoxyphenyl) group led to low nanomolar inhibitors of both FGFR and VEGFR with high selectivity over other kinases. acs.org

| Compound Class | Target | Key Findings | Citation |

|---|---|---|---|

| 7-Substituted 3-aryl-1,6-naphthyridine-2,7-diamines and related 2-ureas | FGFR-1 and VEGFR-2 | 3-(3,5-dimethoxyphenyl) derivatives are potent and selective inhibitors. | acs.org |

| 3-(3,5-Dimethoxyphenyl)-1,6-naphthyridine-2,7-diamines and related 2-urea derivatives | FGFR-1 | A water-soluble analogue showed high potency (IC50 31 nM) and selectivity. | acs.org |

Lead Compound Identification and Development

The this compound scaffold has been instrumental in identifying and developing lead compounds for various therapeutic areas, most notably in oncology. researchgate.netresearchgate.net A lead compound is a promising molecule that requires further optimization to become a clinical drug candidate.

Several derivatives of 1,6-naphthyridin-2(1H)-one have been identified as potent inhibitors of critical cancer-related targets. For instance, novel 7-amino-5-methyl-1,6-naphthyridin-2(1H)-one derivatives were designed and identified as potent dual inhibitors of PI3K/mTOR, a key signaling pathway in cancer. nih.gov In another study, a series of 1,6-naphthyridin-2(1H)-one derivatives were developed as highly selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a target in hepatocellular carcinoma. nih.govresearchgate.net The representative compound, A34, from this series showed significant antitumor efficacy in a xenograft model. nih.gov

Furthermore, research into 1,6-naphthyridine-2-one derivatives has led to the discovery of novel FGFR4 inhibitors for the potential treatment of colorectal cancer. researchgate.net One compound, 19g, demonstrated excellent kinase selectivity and a significant tumor-inhibiting effect in a HCT116 xenograft mouse model. researchgate.net The natural product aaptamine (B1664758), which contains a benzo[de] mdpi.commdpi.comnaphthyridine core, and its synthetic derivatives like hystatin 2, have shown significant inhibitory activity against various cancer cell lines. nih.gov

| Lead Compound/Derivative | Target/Disease | Key Findings | Citation |

|---|---|---|---|

| 7-Amino-5-methyl-1,6-naphthyridin-2(1H)-one derivatives | PI3K/mTOR | Potent dual inhibitors with anti-tumor activity. | nih.gov |

| 1,6-Naphthyridin-2(1H)-one derivative A34 | FGFR4 / Hepatocellular Carcinoma | Improved inhibitory capability, selectivity, and antitumor efficacy. | nih.gov |

| 1,6-Naphthyridine-2-one derivative 19g | FGFR4 / Colorectal Cancer | Excellent kinase selectivity and significant tumor inhibition in a mouse model. | researchgate.net |

| Hystatin 2 (aaptamine derivative) | Cancer and Microbial Infections | Significant inhibitory activity against P388 lymphocytic leukemia and various human cancer cell lines. Also showed broad-spectrum antimicrobial activity. | nih.gov |

Applications as Fluorescent Probes and Nucleoside Analogues

The inherent photophysical properties of the 1,6-naphthyridine ring system make it a valuable component in the design of fluorescent probes for biological research. nih.gov These probes can be used to visualize and quantify biological molecules and processes. For example, naphthyridine-based fluorescent probes have been developed for the imaging of mitochondrial nucleic acids. rsc.org These probes exhibit a "turn-on" fluorescence response upon binding to DNA and RNA, with emission in the near-infrared region. rsc.org

In a different application, a 1,8-naphthyridine (B1210474) derivative was developed as a versatile fluorescent probe for the selective recognition of mercury (Hg2+), silver (Ag+), and fluoride (B91410) (F-) ions. core.ac.uk The probe's fluorescence response was dependent on the solvent system, demonstrating the tunability of these molecular sensors. core.ac.uk

The 1,6-naphthyridine scaffold has also been incorporated into nucleoside analogues, which are synthetic compounds that mimic natural nucleosides and can be used as antiviral or anticancer agents. mdpi.commdpi.com Researchers have synthesized ribonucleoside analogues incorporating a 1,6-naphthyridin-7(6H)-one scaffold as a fluorescent nucleobase. mdpi.comnih.govresearchgate.net These analogues exhibit powerful fluorescence properties that are sensitive to the polarity of their environment, making them suitable for probing enzyme binding sites and nucleic acid structures. mdpi.comnih.govresearchgate.net It is also believed that such analogues could be of significant interest in the development of new antiviral or antitumor drugs. mdpi.comresearchgate.net

| Application | Specific Example | Key Feature | Citation |

|---|---|---|---|

| Fluorescent Probe | Naphthyridine derivatives for mitochondrial nucleic acid imaging | "Off-On" fluorescence response in the near-infrared region upon binding to DNA/RNA. | rsc.org |

| Fluorescent Probe | 1,8-Naphthyridine derivative for ion detection | Selective recognition of Hg2+, Ag+, and F- with a solvent-dependent ratiometric response. | core.ac.uk |

| Nucleoside Analogue | 1H-1,2,3-triazolyl-1,6-naphthyridin-7(6H)-ones | Incorporate a fluorescent nucleobase with solvatochromic properties, useful for probing biological environments. | mdpi.comnih.govresearchgate.net |

Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 1,6-Naphthyridin-2(1H)-one |

| 7-Amino-5-methyl-1,6-naphthyridin-2(1H)-one |

| Aaptamine |

| Adenosine triphosphate (ATP) |

| Hystatin 2 |

| 1,8-Naphthyridine |

| 1,6-Naphthyridin-7(6H)-one |

Computational and Chemoinformatic Studies of 1,6 Naphthyridin 2 Amine

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is instrumental in understanding the interactions between 1,6-naphthyridin-2-amine derivatives and their biological targets.

In a notable study, molecular docking was employed to investigate the binding of benzo[h] ijpsonline.comnih.govnaphthyridin-2(1H)-one analogs to the mechanistic target of rapamycin (B549165) (mTOR), a crucial protein in cancer signaling pathways. ijpsonline.comijpsonline.com The docking analysis revealed key interactions between the ligands and amino acid residues within the mTOR active site. For instance, compound 45, a benzo[h] ijpsonline.comnih.govnaphthyridin-2(1H)-one analog, was shown to form a hydrogen bond with THR2098. ijpsonline.com The binding pocket also featured hydrophilic residues like SER1597, HIS1594, and CYS1593, as well as hydrophobic residues such as MET1590 and ILE1618, indicating a complex interplay of forces governing ligand binding. ijpsonline.com These findings from molecular docking studies are often correlated with 3D-QSAR models to provide a comprehensive understanding of ligand-receptor interactions. ijpsonline.com

Similarly, docking studies on 1,6-naphthyridine (B1220473) and pyridopyrimidine derivatives as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibitors have helped in identifying crucial pharmacophoric features necessary for potent inhibition. japsonline.com Furthermore, research on oxazole-incorporated naphthyridine derivatives demonstrated that their anticancer activities, validated through molecular docking simulations, were attributed to favorable interaction energies and binding profiles within the target protein. nih.gov In the context of Cyclin-Dependent Kinase 8 (CDK8), protein-ligand crystal structures of 2,8-disubstituted-1,6-naphthyridines confirmed a Type I binding mode, highlighting key interactions with hinge region residue Ala100, gatekeeper residue Phe97, and catalytic residue Lys52. acs.org

A study on 1,6-naphthyridine-2-one derivatives as Fibroblast Growth Factor Receptor 4 (FGFR4) inhibitors utilized docking to screen and identify potent compounds. researchgate.net The docking was based on an experimental model of FGFR4 bound to a known inhibitor, which allowed for the identification of novel derivatives with high therapeutic potential for colorectal cancer. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that relates the chemical structure of a series of compounds to their biological activity. This approach is widely used to predict the activity of new compounds and to optimize lead compounds in drug discovery. For this compound derivatives, 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been particularly insightful. ijpsonline.comijpsonline.comjapsonline.com

A 3D-QSAR study on benzo[h] ijpsonline.comnih.govnaphthyridin-2(1H)-one analogs as mTOR inhibitors established predictive models to understand the structure-activity relationships. ijpsonline.comijpsonline.com These models help in identifying the key structural features that influence the inhibitory activity of these compounds. ijpsonline.com Similarly, 3D-QSAR models for 1,6-naphthyridine and pyridopyrimidine analogs as VEGFR-2 inhibitors have been developed to identify the pharmacophoric features responsible for their biological activity. japsonline.com These ligand-based drug design approaches are crucial for designing novel analogs with enhanced potency. japsonline.com

Studies have shown that for a series of 1,6-naphthyridine and pyridopyrimidine analogues, the developed 3D-QSAR models were validated and used to study contour maps and structure-activity relationships, which in turn guided the design of new, more potent inhibitors. japsonline.com Another study focused on 1,6-naphthyridines and pyridopyrimidines as FGFR inhibitors also utilized 3D-QSAR to design novel analogs. researchgate.net

The general workflow of a QSAR study involves dividing a dataset of compounds into a training set and a test set. ijpsonline.com The training set is used to build the model, while the test set is used to validate its predictive ability. Statistical methods like Partial Least Squares (PLS) analysis are commonly employed to develop the QSAR models. ijpsonline.comjapsonline.com

Comparative Molecular Field Analysis (CoMFA)

Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that correlates the biological activity of a set of molecules with their 3D steric and electrostatic properties. iupac.org

In a study on benzo[h] ijpsonline.comnih.govnaphthyridin-2(1H)-one analogs as mTOR inhibitors, a CoMFA model was developed using steric and electrostatic fields. ijpsonline.com The model yielded a cross-validated correlation coefficient (q²) of 0.607 and a non-cross-validated correlation coefficient (r²) of 0.909, indicating good predictive ability. ijpsonline.com The steric and electrostatic fields contributed 50.3% and 49.7%, respectively, to the model, highlighting the importance of both shape and electronic properties for mTOR inhibition. ijpsonline.com

For 1,6-naphthyridine and pyridopyrimidine analogues targeting VEGFR-2, a CoMFA model showed a q² of 0.659 and an r² of 0.987. japsonline.com Similarly, a CoMFA study on 1,6-naphthyridines and pyridopyrimidines as FGFR inhibitors produced a model with a q² of 0.591 and an r² of 0.978. researchgate.net These statistical parameters underscore the robustness and predictive power of the CoMFA models in these contexts.

Table 1: Statistical Parameters of CoMFA Models for 1,6-Naphthyridine Derivatives

| Target | q² | r² | Steric Contribution (%) | Electrostatic Contribution (%) | Reference |

|---|---|---|---|---|---|

| mTOR | 0.607 | 0.909 | 50.3 | 49.7 | ijpsonline.com |

| VEGFR-2 | 0.659 | 0.987 | - | - | japsonline.com |

| FGFR | 0.591 | 0.978 | - | - | researchgate.net |

Comparative Molecular Similarity Indices Analysis (CoMSIA)

Comparative Molecular Similarity Indices Analysis (CoMSIA) is another 3D-QSAR method that, in addition to steric and electrostatic fields, also considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. nih.gov This often results in more detailed and easier-to-interpret models compared to CoMFA. nih.gov

For the benzo[h] ijpsonline.comnih.govnaphthyridin-2(1H)-one analogs targeting mTOR, the CoMSIA model outperformed the CoMFA model, with a q² of 0.703 and an r² of 0.935. ijpsonline.com The best CoMSIA model was built using a combination of electrostatic, hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields, with contributions of 39.8%, 29.0%, 19.8%, and 11.4%, respectively. ijpsonline.com This indicates that electrostatic and hydrophobic interactions play a dominant role in the binding of these compounds to mTOR. ijpsonline.com

In the study of VEGFR-2 inhibitors, the CoMSIA model for 1,6-naphthyridine and pyridopyrimidine analogues also demonstrated better predictability than the CoMFA model, with a q² of 0.689 and an r² of 0.985. japsonline.com The descriptors contributing to this model were steric (0.759), hydrophobic (0.349), H-bond donor (0.189), and H-bond acceptor (0.310). japsonline.com Similarly, for FGFR inhibitors, the CoMSIA model for 1,6-naphthyridines and pyridopyrimidines had a q² of 0.667 and an r² of 0.975. researchgate.net

The contour maps generated from CoMSIA studies provide a visual representation of the regions where modifications to the molecular structure would likely lead to increased or decreased biological activity, thus guiding the design of more potent compounds. ijpsonline.comjapsonline.com

Table 2: Statistical Parameters of CoMSIA Models for 1,6-Naphthyridine Derivatives

| Target | q² | r² | Field Contributions | Reference |

|---|---|---|---|---|

| mTOR | 0.703 | 0.935 | Electrostatic (39.8%), Hydrophobic (29.0%), H-bond Donor (19.8%), H-bond Acceptor (11.4%) | ijpsonline.com |

| VEGFR-2 | 0.689 | 0.985 | Steric, Hydrophobic, H-bond Donor, H-bond Acceptor | japsonline.com |

| FGFR | 0.667 | 0.975 | - | researchgate.net |

Density Functional Theory (DFT) Calculations for Electronic Properties and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org DFT calculations are valuable for predicting a wide range of molecular properties, including electronic structure, reactivity, and spectroscopic data. nih.govresearchgate.net

For novel pyrrolo[1,5-a]-1,8-naphthyridine derivatives, DFT calculations were used to study their synthetic mechanisms and spectroscopic properties. ias.ac.in The calculations helped to assign the electronic absorption spectra, with the maximum absorption (λmax) being attributed to π→π* transitions. ias.ac.in The calculated absorption maxima were in good agreement with the experimental data. ias.ac.in

DFT calculations at the B3LYP/6-311G(d,p) level of theory have been used to investigate the equilibrium geometry, total energy, energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and Mulliken atomic charges of novel heteroannulated chromone (B188151) derivatives incorporating a 1,6-naphthyridine moiety. researchgate.net The energy difference between the HOMO and LUMO (the energy gap) is an important indicator of molecular reactivity. researchgate.net These calculations also provide insights into other quantum molecular descriptors like chemical hardness, softness, electronegativity, and chemical potential. researchgate.net

The application of DFT extends to understanding the fundamental reactive properties of organic amines, where it can be used in combination with molecular dynamics simulations and molecular docking to provide a comprehensive computational evaluation. nih.gov

Advanced Analytical Methodologies for 1,6 Naphthyridin 2 Amine Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is the cornerstone for determining the molecular structure of 1,6-Naphthyridin-2-amine. Techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy offer detailed insights into the compound's atomic arrangement and functional groups.

NMR spectroscopy is an indispensable tool for the structural analysis of this compound, providing definitive information about the hydrogen (¹H) and carbon (¹³C) skeletons of the molecule. While specific data for the unsubstituted parent compound is not widely published, analysis of closely related derivatives, such as substituted benzo[h] mdpi-res.comresearchgate.netnaphthyridin-2-amines, provides valuable reference points. researchgate.netresearchgate.net

In the ¹H-NMR spectrum, the protons on the naphthyridine core and the amine group produce distinct signals. The aromatic protons typically appear in the downfield region (δ 7.0-9.0 ppm), with their specific chemical shifts and coupling patterns (singlets, doublets, triplets) revealing their positions relative to the nitrogen atoms and the amino substituent. The protons of the NH₂ group usually appear as a broad singlet. researchgate.netresearchgate.net

The ¹³C-NMR spectrum complements the proton data by showing signals for each unique carbon atom in the molecule. The carbon atoms of the heterocyclic rings are observed in the aromatic region of the spectrum, and their precise shifts are influenced by the electronic effects of the nitrogen atoms and the amine group.

Table 1: Predicted and Representative NMR Data for this compound and its Derivatives Note: The following data is based on general principles and data from substituted derivatives, as public domain spectra for the parent compound are limited. researchgate.netresearchgate.net

| Technique | Assignment | Expected Chemical Shift (δ ppm) | Notes |

|---|---|---|---|

| ¹H-NMR | Aromatic Protons (C-H) | ~ 7.0 - 9.0 | Complex splitting patterns (doublets, triplets) are expected due to proton-proton coupling across the rings. |

| Amine Protons (NH₂) | Variable, broad singlet | Position and broadness can be affected by solvent, concentration, and temperature. | |

| ¹³C-NMR | Aromatic Carbons (C-H, C-N) | ~ 110 - 160 | Quaternary carbons (e.g., C-2, C-4a, C-8a) will have distinct shifts from protonated carbons. |

| C-2 (Carbon bearing NH₂) | ~ 155 - 160 | Typically the most downfield of the non-bridgehead carbons due to direct attachment to two nitrogen atoms (in the imino tautomer) or one nitrogen and the amino group. |

Advanced NMR experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are often used to definitively assign each proton and carbon signal, confirming the connectivity of the entire molecule. researchgate.net

FT-IR spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation. The resulting spectrum displays characteristic absorption bands corresponding to the vibrational frequencies of specific bonds. For a substituted benzo[h] mdpi-res.comresearchgate.netnaphthyridin-2-amine, key absorptions were noted at 3432 cm⁻¹ for the N-H group and at 1641 cm⁻¹ and 1601 cm⁻¹ for C=N bonds within the ring system. researchgate.netresearchgate.net These values provide a strong indication of the frequencies expected for the parent compound.

Table 2: Characteristic FT-IR Absorption Bands for this compound Note: Frequencies are based on data from closely related derivatives and general values for aromatic amines.

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3500 - 3300 | N-H Stretch | Primary Amine (NH₂) |

| 1650 - 1590 | C=N Stretch | Naphthyridine Ring |

| 1600 - 1450 | C=C Stretch | Aromatic Ring |

| 1350 - 1250 | C-N Stretch | Aromatic Amine |

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique that measures the mass-to-charge ratio (m/z) of ions. For this compound, it serves two primary purposes: confirming the molecular weight and providing structural clues through fragmentation analysis. The compound has a molecular weight of approximately 145.16 Da, and its mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z 145.

The fragmentation pattern observed under electron ionization (EI) conditions can help confirm the structure. Aromatic amine fragmentation often involves the loss of small, stable molecules. For this compound, characteristic fragmentation pathways would likely include the loss of a hydrogen cyanide molecule (HCN, 27 Da) from the pyridine (B92270) ring or the loss of components of the amino group. The relative abundance of these fragment ions provides a molecular fingerprint that can be used for identification.

Elemental Analysis (Microanalysis)

Elemental analysis provides the empirical formula of a compound by determining the percentage composition of its constituent elements. For this compound (C₈H₇N₃), this technique is used to verify its atomic makeup and purity. The theoretical percentages of carbon, hydrogen, and nitrogen are calculated from the molecular formula and atomic weights. These calculated values are then compared against experimental results obtained from a sample. A close correlation between theoretical and found values is a crucial criterion for confirming the identity and purity of a synthesized batch. The structures of synthesized derivatives are routinely confirmed by elemental and spectral analyses. researchgate.netresearchgate.net

Table 3: Elemental Composition of this compound (C₈H₇N₃)

| Element | Atomic Mass | Count | Total Mass | Theoretical Percentage (%) |

|---|---|---|---|---|

| Carbon (C) | 12.011 | 8 | 96.088 | 66.18% |

| Hydrogen (H) | 1.008 | 7 | 7.056 | 4.86% |

| Nitrogen (N) | 14.007 | 3 | 42.021 | 28.96% |

| Total | - | 18 | 145.165 | 100.00% |

Chromatographic Methods for Purity and Separation (e.g., Gas Chromatography-Mass Spectrometry (GC-MS) amenability through derivatization)

Chromatographic techniques are essential for separating this compound from reaction byproducts and starting materials, as well as for assessing its purity. High-Performance Liquid Chromatography (HPLC) is a commonly used method for the analysis of naphthyridine compounds and their derivatives. nih.govnih.gov Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase, is effective for separating and quantifying such aromatic compounds. youtube.comhelixchrom.com

Gas Chromatography (GC) is another powerful separation technique, especially when coupled with a mass spectrometer (GC-MS). However, the direct analysis of primary aromatic amines like this compound by GC can be challenging. vt.edu The polarity of the amine group can lead to poor peak shape (tailing) and interaction with the GC column, and the compound's relatively low volatility can require high temperatures. vt.edunih.gov

To overcome these issues, a derivatization step is often employed. nih.gov This chemical modification converts the polar amine group into a less polar, more volatile functional group, making the compound more amenable to GC analysis. Common derivatization strategies include:

Acylation: Reaction with reagents like trifluoroacetic anhydride (B1165640) to form an amide. researchgate.net

Silylation: Reaction with silylating agents (e.g., BSTFA) to form a silylamine. researchgate.net

This derivatization not only improves chromatographic performance but can also enhance detection sensitivity, allowing for trace-level analysis. nih.govresearchgate.net

Compound Index

Future Perspectives and Emerging Research Directions for 1,6 Naphthyridin 2 Amine

Development of Novel and Efficient Synthetic Routes

The future of 1,6-naphthyridin-2-amine research is intrinsically linked to the development of more efficient, cost-effective, and environmentally benign synthetic strategies. While numerous methods exist, current research is pushing the boundaries of chemical synthesis to facilitate rapid diversification and library generation for biological screening.

Key areas of development include: